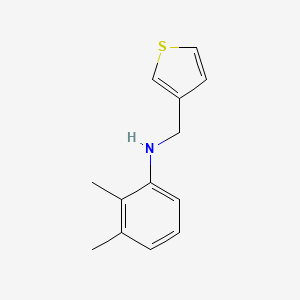

2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

Description

Properties

Molecular Formula |

C13H15NS |

|---|---|

Molecular Weight |

217.33 g/mol |

IUPAC Name |

2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline |

InChI |

InChI=1S/C13H15NS/c1-10-4-3-5-13(11(10)2)14-8-12-6-7-15-9-12/h3-7,9,14H,8H2,1-2H3 |

InChI Key |

GLPDYNBOKNETKS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)NCC2=CSC=C2)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its success as a therapeutic agent. These properties govern a molecule's behavior from initial formulation to its interaction with biological systems, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive technical overview of the core physicochemical characteristics of the novel small molecule, 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. As experimental data for this specific entity is not yet widely available in public literature, this document will leverage predictive modeling based on its constituent fragments—2,3-dimethylaniline and 3-methylthiophene—and outline rigorous, field-proven experimental protocols for the empirical determination of these critical parameters. This guide is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in the progression of this and structurally related compounds.

Molecular Structure and Inherent Properties

The foundational step in characterizing any molecule is a detailed analysis of its structure. 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is a secondary amine comprised of a 2,3-dimethylaniline moiety linked to a thiophene ring via a methylene bridge.

-

Molecular Formula: C₁₃H₁₅NS[1]

-

Molecular Weight: 217.33 g/mol [1]

-

SMILES: CC1=C(C)C(NCC2=CSC=C2)=CC=C1[1]

The presence of the basic secondary amine, the aromatic and lipophilic dimethylaniline, and the heterocyclic thiophene ring bestows upon the molecule a unique combination of properties that will dictate its behavior in various chemical and biological environments.

Core Physicochemical Data: A Predictive and Experimental Approach

The following section presents a combination of computationally predicted values for the key physicochemical properties of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, alongside detailed experimental protocols for their definitive measurement. The predicted values are derived from established algorithms and data from its core fragments, 2,3-dimethylaniline and thiophene.

Table 1: Predicted and Fragment-Based Physicochemical Properties

| Property | Predicted/Estimated Value for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline | Experimental Data for 2,3-Dimethylaniline | Experimental Data for Thiophene |

| Melting Point (°C) | Not available | 2.5[2][3] | -38[4][5] |

| Boiling Point (°C) | Not available | 221-222[2][3] | 84[4][5] |

| pKa (conjugate acid) | 4.5 - 5.5 (Estimated) | 4.70[6] | -4.5 (very weakly basic)[7] |

| logP (Octanol-Water Partition Coefficient) | ~3.5 - 4.5 (Estimated) | 2.17[6] | 1.81 |

| Aqueous Solubility | Low (Predicted) | 1.5 g/L[8] | Insoluble[7] |

Experimental Protocols for Physicochemical Characterization

To ensure the scientific rigor required for drug development, the predicted values must be confirmed through empirical measurement. The following are detailed, step-by-step methodologies for the determination of pKa, logP, and aqueous solubility.

Determination of pKa by Potentiometric Titration

The ionization constant (pKa) is a critical parameter that influences a compound's solubility, permeability, and receptor binding. For 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, the pKa of the secondary amine is of primary interest.

Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.[9][10]

Experimental Workflow:

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

-

Preparation of the Analyte Solution: Accurately weigh a sample of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline and dissolve it in a minimal amount of a water-miscible co-solvent (e.g., methanol or DMSO). Dilute the solution with deionized water to a final concentration of approximately 1 mM.

-

Calibration of the pH Meter: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).[9]

-

Titration: Place the analyte solution in a thermostated vessel and immerse the calibrated pH electrode and a titrant delivery tube. Begin stirring the solution and record the initial pH. Add small, precise increments of a standardized hydrochloric acid solution (e.g., 0.1 M) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of steepest inflection in the curve. The pKa is equal to the pH at the volume of titrant that is half of the volume required to reach the equivalence point.[7]

Determination of logP by the Shake-Flask Method

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which is crucial for predicting its membrane permeability and potential for accumulation in fatty tissues.

Principle: The shake-flask method directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water, at equilibrium.[11]

Experimental Workflow:

Caption: Workflow for logP determination by the shake-flask method.

Step-by-Step Methodology:

-

Solvent Preparation: Prepare mutually saturated solvents by vigorously mixing n-octanol and water (or a suitable buffer, typically at a pH where the compound is in its neutral form) and allowing the layers to separate overnight.[7]

-

Partitioning: Accurately prepare a solution of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in the pre-saturated n-octanol. Add a known volume of this solution to a known volume of the pre-saturated aqueous phase in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically several hours).

-

Phase Separation: Separate the two phases by centrifugation.

-

Concentration Analysis: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.[12]

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that affects a drug's dissolution rate and, consequently, its absorption.

Principle: The thermodynamic solubility is determined by adding an excess of the solid compound to a solvent and allowing it to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then measured.

Experimental Workflow:

Caption: Workflow for aqueous solubility determination.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline to a vial containing a known volume of the aqueous medium (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).

-

Phase Separation: Separate the saturated solution from the excess solid by filtration through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as HPLC-UV, against a standard curve of known concentrations.

Conclusion

The physicochemical properties of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, as predicted from its structural components, suggest a lipophilic, weakly basic compound with low aqueous solubility. These characteristics are pivotal in guiding its development as a potential therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for the empirical determination of its pKa, logP, and solubility. Accurate and reliable data for these parameters are indispensable for building predictive ADME models, optimizing formulation strategies, and ultimately, for the successful progression of this compound through the drug discovery and development pipeline.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Kappe, C. O. (2004). 100 years of the Biginelli dihydropyrimidine synthesis. Tetrahedron, 60(51), 11733-11736.

- Leo, A., Hansch, C., & Elkins, D. (1971). Partition coefficients and their uses. Chemical reviews, 71(6), 525-616.

-

Scribd. (n.d.). Thiophene: Structure, Properties, and Uses. Retrieved from [Link]

-

Wikipedia. (2024). Thiophene. Retrieved from [Link]

- Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of pharmaceutical and biomedical analysis, 14(11), 1405-1413.

-

Slideshare. (2015). Preparation and Properties of Thiophene. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

Pharmaceutical Technology. (2025). Predictive Modeling for Small-Molecule Formulation Development Using Advanced Algorithms. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ResearchGate. (2019). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

SciSpace. (2019). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

CD ComputaBio. (n.d.). Rapid Prediction of the Physicochemical Properties of Molecules. Retrieved from [Link]

-

Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Retrieved from [Link]

-

Universitat de Barcelona. (n.d.). Critical comparison of shake-flask, potentiometric and chromatographic methods for lipophilicity evaluation (log Po/w) of neutral. Retrieved from [Link]

-

DergiPark. (2017). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Journal of Chemical Education. (2011). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]

-

PubChem. (n.d.). 2,3-Dimethylaniline. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). The pursuit of accurate predictive models of the bioactivity of small molecules. Retrieved from [Link]

-

CompuDrug. (n.d.). Pallas for WINDOWS predicting pKa, logP, logD values and metabolites of compounds. Retrieved from [Link]

-

ResearchGate. (2013). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

ChemRxiv. (2025). Evaluating Machine Learning Models for Molecular Property Prediction: Performance and Robustness on Out-of-Distribution Data. Retrieved from [Link]

-

ChemIndex. (n.d.). 87-59-2 | 2,3-Dimethylaniline. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

-

ChemAxon. (n.d.). Solubility prediction. Retrieved from [Link]

-

ChemAxon. (2023). Local and Global Models For Predicting Properties of Small Molecules. Retrieved from [Link]

Sources

- 1. 1021008-84-3|2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline|BLD Pharm [bldpharm.com]

- 2. 2,3-Dimethylaniline | 87-59-2 [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scribd.com [scribd.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 2,3-Dimethylaniline for synthesis 87-59-2 [sigmaaldrich.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. dergipark.org.tr [dergipark.org.tr]

- 11. encyclopedia.pub [encyclopedia.pub]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Scaffold of Interest

In the landscape of medicinal chemistry and drug development, the N-arylmethylamine scaffold represents a cornerstone for the design of biologically active molecules. 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is a compound of significant interest, integrating three key structural motifs: a 2,3-dimethylaniline (xylidine) moiety, a flexible methylene linker, and a thiophene ring. This combination of an electron-rich, substituted aniline and a heteroaromatic ring system is prevalent in compounds targeting a wide array of biological pathways. The precise three-dimensional arrangement, connectivity, and electronic properties of this molecule are paramount to understanding its potential interactions with biological targets, making its unambiguous structural elucidation a critical first step in any research and development program.[1][2]

This guide provides a comprehensive, multi-technique approach to the structural analysis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. It is designed not merely as a list of procedures, but as a framework for critical thinking, explaining the causality behind experimental choices and demonstrating how data from orthogonal techniques are integrated to build a self-validating structural hypothesis. We will proceed from foundational physicochemical characterization to in-depth spectroscopic analysis and conclude with the definitive confirmation via X-ray crystallography.

Physicochemical and Calculated Properties

A foundational understanding begins with the basic physicochemical properties of the target molecule. While extensive experimental data for this specific compound is not widely published, we can compile calculated and known properties of its constituent parts to build a preliminary profile.

| Property | Value / Description | Source |

| Molecular Formula | C₁₃H₁₅NS | Calculated |

| Molecular Weight | 217.33 g/mol | Calculated |

| IUPAC Name | 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline | IUPAC Nomenclature |

| CAS Number | 1021008-84-3 | [3] |

| Appearance | Likely a pale yellow to brown liquid or low-melting solid, characteristic of many aniline derivatives.[4] | Analog-Based Inference |

| Calculated LogP | ~3.3 - 4.0 | Predicted |

Causality: The molecular weight is the first piece of data sought from mass spectrometry. The lipophilicity, estimated by LogP, is a crucial parameter in drug development, influencing properties like cell permeability and metabolic stability. Its value suggests good potential for membrane traversal.

Integrated Structural Elucidation Workflow

The definitive structural assignment of a novel compound is not the result of a single experiment but an integrated workflow. Each technique provides a unique piece of the puzzle, and their collective data provide a system of checks and balances, ensuring the final structure is robustly and irrefutably confirmed.

Caption: Figure 1: A logical workflow demonstrating the synergistic use of multiple analytical techniques for unambiguous structural confirmation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Expertise & Causality: The first and most fundamental question for any newly synthesized compound is "Did I make what I think I made?". Mass spectrometry directly answers this by providing the molecular weight of the compound. For a molecule like 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, which contains a basic nitrogen atom, soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are ideal.[5] These methods are chosen to minimize fragmentation and maximize the abundance of the molecular ion, typically the protonated species [M+H]⁺.

Expected Results

-

Molecular Formula: C₁₃H₁₅NS

-

Exact Mass: 217.0925

-

Expected Ion (ESI/APCI, Positive Mode): [M+H]⁺ = 218.0998 m/z

The observation of a high-intensity signal at m/z 218.0998 in a high-resolution mass spectrum (HRMS) provides strong evidence for the elemental composition, C₁₃H₁₆NS⁺.

Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a stock solution of the analyte at 1 mg/mL in methanol or acetonitrile.[5] Dilute this stock to a final concentration of 1-10 µg/mL in the initial mobile phase.

-

Chromatography (Optional but Recommended): Use a C18 reverse-phase column to ensure sample purity. A gradient from water (with 0.1% formic acid) to acetonitrile (with 0.1% formic acid) is a standard starting point. The formic acid aids in the protonation of the analyte for positive mode ESI.

-

MS Acquisition:

-

Ionization Mode: ESI, Positive.

-

Scan Range: 50 - 500 m/z.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

Data Analysis: Verify the presence of the target [M+H]⁺ ion and analyze the isotopic pattern to confirm the presence of one sulfur atom.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of key functional groups.[6] For this molecule, we are specifically looking for evidence of the secondary amine (N-H), aromatic rings (C=C and C-H), and the C-N bond. The presence and position of the N-H stretch are particularly diagnostic.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Structural Moiety | Expected Intensity |

| 3350-3310 | N-H Stretch | Secondary Amine | Weak-Medium, Sharp |

| 3100-3000 | Aromatic C-H Stretch | Aniline & Thiophene Rings | Medium |

| 2950-2850 | Aliphatic C-H Stretch | -CH₃ and -CH₂- | Medium |

| 1620-1580 | C=C Stretch | Aromatic Rings | Medium-Strong |

| 1335-1250 | C-N Stretch | Aromatic Amine | Strong |

Self-Validation: The presence of a single, sharp N-H stretch in the ~3300 cm⁻¹ region is a key differentiator from a primary amine (which would show two peaks) or a tertiary amine (which would show none).[7][8] The strong C-N stretch in the aromatic amine region further supports the proposed structure.[9]

Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: If the sample is a solid, place a small amount directly onto the ATR crystal. If it is a liquid, a single drop is sufficient.

-

Background Scan: Perform a background scan with a clean, empty ATR crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans for a good signal-to-noise ratio.

-

Data Analysis: Identify and label the key vibrational bands corresponding to the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

Expertise & Causality: NMR is the most powerful technique for elucidating the detailed structure of organic molecules in solution.[10] A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals and establishes the precise connectivity of the atoms, effectively building the molecular skeleton.[11]

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.2-7.0 | m | 3H | Thiophene-H | Thiophene protons typically appear in this region. |

| ~7.0-6.7 | m | 3H | Aniline-H | Aromatic protons on the dimethylaniline ring. |

| ~4.5 | s | 2H | -CH₂- | Methylene bridge protons, deshielded by N and thiophene. |

| ~4.0-5.0 | br s | 1H | -NH- | Secondary amine proton, often broad and may exchange. |

| ~2.3 | s | 3H | Ar-CH₃ | Methyl group at C2 of the aniline ring. |

| ~2.2 | s | 3H | Ar-CH₃ | Methyl group at C3 of the aniline ring. |

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)

-

Aromatic Region (δ 110-150 ppm): Expect 10 distinct signals for the 10 aromatic carbons (4 from thiophene, 6 from aniline). Quaternary carbons will be weaker.

-

Methylene Carbon (δ ~45-55 ppm): The -CH₂- linker carbon.

-

Methyl Carbons (δ ~15-25 ppm): The two Ar-CH₃ carbons.

Key 2D NMR Experiments for Structural Confirmation

Caption: Figure 2: Expected long-range (HMBC) correlations that bridge the aniline and thiophene moieties via the methylene linker.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). This will confirm the coupling between protons on the aniline ring and between protons on the thiophene ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to. This is essential for assigning the carbon spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds.[12] This is the critical experiment for connecting the molecular fragments. We expect to see correlations from the -CH₂- protons to carbons in both the aniline and thiophene rings, unambiguously linking the two halves of the molecule.

Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11][13] Ensure the sample is fully dissolved to avoid line broadening.

-

1D Acquisition: Acquire a standard ¹H spectrum (16-32 scans) and a ¹³C spectrum (may require several hours depending on concentration).

-

2D Acquisition: Run standard gradient-selected COSY, HSQC, and HMBC experiments. Use default parameter sets as a starting point and optimize if necessary.

-

Data Analysis: Use NMR processing software to assign all peaks. Start with the ¹H spectrum, use HSQC to assign the corresponding carbons, and then use COSY and HMBC to build the complete connectivity map, verifying it against the proposed structure.

Single-Crystal X-ray Crystallography: The Definitive 3D Structure

Expertise & Causality: While spectroscopy provides a robust picture of connectivity, X-ray crystallography provides the ultimate, unambiguous proof of structure, including the precise 3D arrangement of atoms, bond lengths, and bond angles in the solid state.[14][15] The primary challenge is often not the analysis itself, but obtaining a single, high-quality crystal suitable for diffraction.[16][17]

Workflow for X-ray Crystallography

Caption: Figure 3: From purified compound to final validated 3D structure, outlining the key stages of crystallographic analysis.

Protocol: Crystal Growth by Slow Evaporation

-

Purity is Paramount: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystallization.

-

Solvent Screening: In a series of small, clean vials, dissolve a small amount of the compound in various solvents (e.g., hexane, ethyl acetate, dichloromethane, methanol, and mixtures thereof) to find a solvent system in which the compound is moderately soluble.[18]

-

Growth: Prepare a nearly saturated solution in the chosen solvent system. Loosely cover the vial (e.g., with perforated parafilm) and leave it in a vibration-free location for several days to weeks.[18] Slow evaporation of the solvent will hopefully lead to the formation of single, well-ordered crystals.

-

Analysis: Once suitable crystals are obtained, they are mounted and analyzed on a single-crystal X-ray diffractometer. The resulting data is used to solve and refine the structure, yielding precise atomic coordinates.[19]

Conclusion

The structural elucidation of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline requires a methodical and integrated analytical approach. Each technique, from mass spectrometry to multi-dimensional NMR and finally X-ray crystallography, provides an increasingly detailed layer of information. By following the workflow and protocols outlined in this guide, researchers can move with confidence from a putative synthetic product to a fully validated, three-dimensional structure. This confirmed structure serves as the essential foundation for all subsequent research, including structure-activity relationship (SAR) studies, computational modeling, and advanced drug development efforts.

References

-

BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of Aniline Derivatives. Benchchem. 20

-

BenchChem. (2025). Mass Spectrometry Analysis of 2-Allylaniline Derivatives: A Comparative Guide. Benchchem. 5

-

University of Calgary. IR: amines. University of Calgary. Link

-

Anton Paar. X-ray Crystallography. Anton Paar Wiki. Link

-

PubMed. (2000). [Influence of solvents on IR spectrum of aromatic amines]. PubMed. Link

-

PerkinElmer. Rapid Determination of Trace Amounts of Aniline and Its Derivatives by Direct Injection UHPLC/MS/MS. PerkinElmer. Link

-

Wiley Analytical Science. (2007). LC-MS ion maps for the characterization of aniline derivatives in rapeseed oil. Wiley Analytical Science. Link

-

Taylor & Francis Online. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. Taylor & Francis Online. Link

-

Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. Link

-

Royal Society of Chemistry. (2024). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 50. Link

-

National Center for Biotechnology Information. (2007). X-Ray Crystallography of Chemical Compounds. PMC, NIH. Link

-

Chemistry Learner. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Chemistry Learner. Link

-

Creative BioMart. X-ray Crystallography. Creative BioMart. Link

-

Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products, 77(8), 1942-1947. Link

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Department of Chemistry, University of Cambridge. Link

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Link

-

BenchChem. (2025). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules. Benchchem. 11

-

National Center for Biotechnology Information. 2,3-Dimethylaniline. PubChem. Link

-

Technology Networks. (2025). How to Interpret FTIR Results: A Beginner's Guide. Technology Networks. Link

-

Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. Link

-

BLDpharm. 2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline. BLDpharm. Link

-

University of Rochester. How To: Grow X-Ray Quality Crystals. Department of Chemistry, University of Rochester. Link

-

PubMed. (2008). Structures of human arylamine N-acetyltransferases. PubMed. Link

-

PubMed. (1980). Quantitative structure-activity relationships for N-[N',N'-disubstituted-amino)acetyl]arylamines for local anesthetic activity and acute toxicity. PubMed. Link

-

R Discovery. (2007). X-ray and computational structural study of neutral bis(N,N,N′,N′-tetramethylthiophosphoramidoyl)-methylamine. R Discovery. Link

Sources

- 1. Structures of human arylamine N-acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships for N-[N',N'-disubstituted-amino)acetyl]arylamines for local anesthetic activity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 1021008-84-3|2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline|BLD Pharm [bldpharm.com]

- 4. 2,3-Dimethylaniline | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. azooptics.com [azooptics.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. rockymountainlabs.com [rockymountainlabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 14. X-ray Crystallography | Anton Paar Wiki [wiki.anton-paar.com]

- 15. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. How To [chem.rochester.edu]

- 19. discovery.researcher.life [discovery.researcher.life]

- 20. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For researchers and professionals in drug development, a thorough understanding of NMR data is critical for the verification of newly synthesized compounds, impurity profiling, and the study of molecular interactions. This guide offers a detailed analysis of the ¹H and ¹³C NMR spectra of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, a molecule of interest in medicinal chemistry. By dissecting the predicted spectral data, this document serves as a practical reference for the characterization of this and structurally related compounds. The principles and methodologies discussed herein are broadly applicable to the structural elucidation of small organic molecules.

Molecular Structure and Atom Numbering

A clear and consistent numbering system is essential for the unambiguous assignment of NMR signals. The structure of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline with the adopted numbering scheme is presented below. This numbering will be used throughout this guide to correlate specific atoms with their corresponding spectral features.

Caption: Molecular structure of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline with atom numbering.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons in a molecule. The predicted chemical shifts (δ) for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in CDCl₃ are summarized in the table below. These predictions are based on the analysis of spectral data for structurally similar compounds, including 2,3-dimethylaniline and various thiophene derivatives.[1][2][3]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H4, H5, H6 | 6.60 - 7.20 | m | - | 3H |

| NH | ~4.0 - 5.0 | br s | - | 1H |

| H11' | ~7.30 | dd | J = 5.0, 3.0 | 1H |

| H13' | ~7.05 | dd | J = 5.0, 1.2 | 1H |

| H14' | ~7.15 | dd | J = 3.0, 1.2 | 1H |

| CH₂ (C9) | ~4.40 | d | J = 5.5 | 2H |

| CH₃ (C7) | ~2.30 | s | - | 3H |

| CH₃ (C8) | ~2.15 | s | - | 3H |

Rationale for Assignments:

-

Aromatic Protons (H4, H5, H6): The protons on the aniline ring are expected to appear in the aromatic region between 6.60 and 7.20 ppm as a complex multiplet. The electron-donating effect of the amino group and the two methyl groups will shield these protons, shifting them upfield compared to benzene (7.36 ppm). The ortho and meta couplings between these protons will result in a complex splitting pattern.[4]

-

NH Proton: The proton attached to the nitrogen is expected to be a broad singlet in the region of 4.0-5.0 ppm. Its chemical shift and broadness are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

-

Thiophene Protons (H11', H13', H14'): The protons on the thiophene ring will appear in the downfield region of the spectrum, typically between 7.0 and 7.4 ppm.[5][6] H11' is expected to be a doublet of doublets due to coupling with both H13' and H14'. Similarly, H13' and H14' will appear as doublets of doublets. The coupling constants are characteristic of the thiophene ring system.

-

Methylene Protons (CH₂, C9): The two protons of the methylene bridge will appear as a doublet around 4.40 ppm due to coupling with the adjacent NH proton. The exact chemical shift is influenced by the neighboring aromatic rings and the nitrogen atom.

-

Methyl Protons (CH₃, C7 & C8): The two methyl groups on the aniline ring are expected to appear as sharp singlets around 2.30 and 2.15 ppm. Their distinct chemical shifts are due to their different positions relative to the amino group.[7]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts for 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in CDCl₃ are presented below. These predictions are based on known data for 2,3-dimethylaniline and thiophene derivatives.[1][8]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~145 |

| C2 | ~125 |

| C3 | ~137 |

| C4 | ~118 |

| C5 | ~129 |

| C6 | ~112 |

| C7 | ~20 |

| C8 | ~14 |

| C9 | ~48 |

| C10' | ~140 |

| C11' | ~126 |

| C12' (S) | - |

| C13' | ~128 |

| C14' | ~122 |

Rationale for Assignments:

-

Aniline Carbons (C1-C6): The aromatic carbons of the aniline ring will resonate between 112 and 145 ppm. The carbon attached to the nitrogen (C1) will be the most deshielded. The carbons bearing the methyl groups (C2 and C3) will also be downfield. The other ring carbons will appear at relatively higher fields.[9]

-

Thiophene Carbons (C10'-C14'): The carbons of the thiophene ring are expected to appear in the range of 122-140 ppm. The carbon to which the methylene group is attached (C10') will be the most downfield.[10]

-

Methylene Carbon (C9): The methylene carbon will appear around 48 ppm, influenced by the electronegative nitrogen atom and the adjacent aromatic rings.

-

Methyl Carbons (C7, C8): The two methyl carbons will resonate at the highest field, typically between 14 and 20 ppm.

Experimental Protocol

This section outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline into a clean, dry NMR tube.

-

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Internal Standard: TMS (δ = 0.00 ppm for ¹H and ¹³C)

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse (zg30)

-

Number of Scans: 16-64 (signal-to-noise dependent)

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Spectral Width: ~16 ppm

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled (zgpg30)

-

Number of Scans: 1024 or more (due to low natural abundance of ¹³C)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Spectral Width: ~240 ppm

-

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum manually.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum.

-

Perform peak picking to determine the chemical shifts of all signals in both ¹H and ¹³C spectra.

Caption: Experimental workflow for NMR analysis.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. By leveraging established principles of NMR spectroscopy and data from analogous structures, we have assigned the expected chemical shifts and coupling patterns. The detailed experimental protocol offers a reliable methodology for obtaining high-quality spectra. This guide is intended to be a valuable resource for scientists engaged in the synthesis and characterization of novel organic compounds, facilitating efficient and accurate structural elucidation.

References

- Supplementary Information.

- Synthesis and Pharmacological Study of Thiophene Derivatives - Impactfactor.

- Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives - ACS Publications.

- Synthesis and Biological Screening of Thiophene Derivatives - Taylor & Francis.

- RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID - Canadian Science Publishing.

- Synthesis, Characterization of thiophene derivatives and its biological applications.

- New thiophene-based C60 fullerene derivatives as efficient electron transporting materials for perovskite solar cells - Rsc.org.

- Supporting Information - Rsc.org.

- 2,3-Dimethylaniline(87-59-2) 13C NMR spectrum - ChemicalBook.

- 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum - ChemicalBook.

- 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0151673) - NP-MRD.

- 13C-NMR Studies of Some Heterocyclically Substituted - Asian Journal of Chemistry.

Sources

- 1. 2,3-Dimethylaniline(87-59-2) 13C NMR [m.chemicalbook.com]

- 2. 2,3-Dimethylaniline(87-59-2) 1H NMR spectrum [chemicalbook.com]

- 3. journalwjarr.com [journalwjarr.com]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. impactfactor.org [impactfactor.org]

- 6. tandfonline.com [tandfonline.com]

- 7. rsc.org [rsc.org]

- 8. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0151673) [np-mrd.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. asianpubs.org [asianpubs.org]

Technical Monograph: Identity & Synonymy of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

[1]

Executive Summary

In the high-precision environment of drug discovery—particularly within kinase inhibitor and potassium-competitive acid blocker (P-CAB) development—ambiguity in chemical nomenclature is a critical failure point.[1][2] The compound 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline (CAS RN: 1021008-84-3) represents a specific secondary amine intermediate.[1][2] Its structural integrity relies on the precise regiochemistry of the xylidine core (2,3-dimethyl) and the thiophene attachment point (3-position).[1][2]

This guide provides a definitive synonym matrix, a self-validating synthesis protocol for identity verification, and a structural logic map to ensure seamless integration into electronic lab notebooks (ELNs) and procurement systems.

The Identity Matrix: Synonyms & Identifiers[1][2]

The following table consolidates the valid nomenclatures for this compound. Researchers should prioritize the CAS Index Name for database querying and the IUPAC Name for manuscript preparation.[1][2]

Table 1: Nomenclature & Identifier Standardization

| Category | Primary Identifier / Synonym | Technical Notes |

| Common Name | 2,3-Dimethyl-N-(thiophen-3-ylmethyl)aniline | Preferred for general communication.[1][2] |

| CAS Registry No. | 1021008-84-3 | The unique numeric identifier.[1][2] |

| CAS Index Name | Benzenamine, 2,3-dimethyl-N-(3-thienylmethyl)- | Used in SciFinder and regulatory filings.[1] |

| Inverted IUPAC | N-(Thiophen-3-ylmethyl)-2,3-xylidine | "Xylidine" implies the dimethylaniline core.[1][2] |

| Systematic Synonym | N-[(3-Thienyl)methyl]-2,3-dimethylaniline | Clarifies the thiophene attachment.[1][2] |

| MDL Number | MFCD11147148 | Symyx/Biovia database identifier.[1][2] |

| Molecular Formula | C₁₃H₁₅NS | MW: 217.33 g/mol .[1][2][3] |

Structural Descriptors

For computational integration, use the following linear notations. These strings encode the exact 2,3-substitution pattern, distinguishing it from the commercially common 2,4- or 2,6-isomers.[1]

-

SMILES: CC1=C(C)C(NCC2=CSC=C2)=CC=C1

-

InChIKey: (Generated via standard algorithm) YWTYJONJRGXFAS-UHFFFAOYSA-N

Structural Integrity & Verification Logic

To validate this compound, one must understand the causality of its synthesis.[1][2] The molecule is constructed via a reductive amination between an electron-rich aniline and a heterocyclic aldehyde.[1][2]

Mechanistic Causality[2]

-

Nucleophilic Attack: The lone pair on the nitrogen of 2,3-dimethylaniline attacks the carbonyl carbon of 3-thiophenecarboxaldehyde .[1][2]

-

Imine Formation: Loss of water yields the Schiff base (imine) intermediate.[1][2]

-

Reduction: The imine is reduced (typically via Sodium Triacetoxyborohydride) to the secondary amine.[1][2]

This pathway is the primary "self-validating" system: if your spectroscopic data (NMR) does not show the diagnostic methylene singlet (~4.3 ppm) bridging the nitrogen and the thiophene ring, the synthesis has failed.[1][2]

Experimental Protocol: Synthesis-Based Verification

Objective: To generate an analytical standard of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline for retention time validation.

Reagents:

Step-by-Step Methodology:

-

Imine Formation (Equilibrium):

-

Reductive Amination:

-

Quench & Isolation:

-

Purification:

Visualization: Nomenclature & Synthesis Logic

The following diagram illustrates the logical relationship between the precursors, the reaction node, and the resulting nomenclature components.

Figure 1: Synthesis logic map connecting precursor identity to the final nomenclature of CAS 1021008-84-3.

References

Precision Screening of Thiophene-Aniline Hybrid Pharmacophores: A Technical Guide

Executive Summary

The thiophene-aniline scaffold represents a "privileged structure" in medicinal chemistry, combining the lipophilic, bioisosteric properties of thiophene with the hydrogen-bonding capacity of aniline. This hybrid pharmacophore is particularly potent in targeting ATP-binding pockets of kinases (e.g., EGFR, VEGFR) and disrupting bacterial cell walls.

This guide moves beyond generic screening to provide a rigorous, self-validating workflow for evaluating these derivatives. It prioritizes causality (why a specific assay is chosen) and reproducibility (how to standardize variables).

Phase 1: The In Silico Filter (Pre-Screening)

Before wet-lab synthesis, candidates must pass a computational filter to minimize attrition. Thiophene derivatives often suffer from solubility issues; thus, ADMET prediction is critical.

Molecular Docking Strategy

-

Target Selection: For thiophene-anilines, the primary targets are EGFR (PDB: 1M17) for anticancer and DNA Gyrase B (PDB: 1KZN) for antimicrobial activity.

-

Protocol:

-

Ligand Prep: Energy minimization using MMFF94 force field.

-

Grid Generation: Center grid box on the co-crystallized ligand (e.g., Erlotinib for EGFR) with a 20Å radius.

-

Validation: Re-dock the native ligand. RMSD must be < 2.0 Å to validate the protocol.

-

The Screening Workflow

The following diagram illustrates the decision matrix from library design to hit selection.

Figure 1: The integrated screening funnel ensuring only high-probability candidates enter wet-lab testing.

Phase 2: Antimicrobial Screening (CLSI M07-A10)

Thiophene derivatives often act as DNA intercalators or gyrase inhibitors. The Broth Microdilution Method is required over disk diffusion for quantitative MIC (Minimum Inhibitory Concentration) determination.

Experimental Protocol

Standard: Clinical and Laboratory Standards Institute (CLSI) M07-A10 [1].

-

Inoculum Preparation:

-

Prepare a direct colony suspension of bacteria (e.g., S. aureus ATCC 29213) in saline.

-

Adjust turbidity to 0.5 McFarland standard (

CFU/mL). -

Dilute 1:100 in Cation-Adjusted Mueller-Hinton Broth (CAMHB).

-

-

Compound Preparation:

-

Dissolve thiophene derivative in 100% DMSO (Stock A).

-

Critical Step: Serial dilutions must ensure final DMSO concentration in the well is < 1% to prevent solvent toxicity.

-

-

Assay Setup (96-well plate):

-

Test Wells: 100 µL bacteria + 100 µL compound (final range 0.5 – 256 µg/mL).

-

Growth Control: Bacteria + Broth + DMSO (no drug).

-

Sterility Control: Broth only.

-

Reference Control: Ciprofloxacin or Ampicillin.

-

-

Readout:

-

Incubate at 35°C ± 2°C for 16–20 hours.

-

MIC Definition: The lowest concentration with no visible growth (turbidity).

-

MBC Determination: Plate 10 µL from clear wells onto agar; 99.9% colony reduction = MBC.

-

Data Reporting Template

| Compound ID | R-Group (Aniline) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Activity Class |

| TP-01 | -H | 64 | >128 | Inactive |

| TP-05 | -4-Cl (EWG) | 8 | 16 | Moderate |

| TP-09 | -2,4-NO2 (EWG) | 2 | 4 | Potent |

| Cipro | (Control) | 0.5 | 0.015 | Standard |

Note: Electron-Withdrawing Groups (EWG) like -NO2 often enhance lipophilicity and membrane penetration.

Phase 3: Anticancer Screening (Kinase Targeting)

Thiophene-anilines are bioisosteres of quinazoline (found in Gefitinib/Erlotinib), making them potent EGFR inhibitors [2].

MTT Cytotoxicity Assay

This assay measures the reduction of MTT to purple formazan by mitochondrial succinate dehydrogenase in viable cells.

Protocol:

-

Seeding: Seed A549 (Lung) or MCF-7 (Breast) cells at

cells/well in 96-well plates. Incubate 24h for attachment. -

Treatment: Add compounds (0.1 – 100 µM) for 48h.

-

Self-Validation: Include a "Vehicle Control" (DMSO) and "Positive Control" (Doxorubicin).[1]

-

-

Development:

-

Quantification: Measure Absorbance at 570 nm.

Mechanism of Action: EGFR Signaling

If the MTT assay shows potency (IC50 < 10 µM), validate the mechanism via Western Blot for phosphorylated EGFR (p-EGFR). The diagram below details the pathway these derivatives inhibit.

Figure 2: Thiophene derivatives typically act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream RAS/RAF signaling [3].

Phase 4: Data Interpretation & Hit Selection

Do not rely on IC50/MIC alone. You must calculate the Selectivity Index (SI) to ensure the drug kills the pathogen/cancer without harming normal cells.

-

Test on Normal Cells: Perform MTT on HUVEC or WI-38 (normal fibroblast) lines.

-

Calculate SI:

-

Rule of Thumb: An SI > 10 is considered a safe therapeutic window.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015).[3][4] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][3][5]

-

Abdel-Mohsen, H. T., et al. (2022).[6] Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2.[7] RSC Advances. [Link]

-

Kamel, M. G., et al. (2022). In Vitro Anticancer Activity Screening of Novel Fused Thiophene Derivatives as VEGFR-2/AKT Dual Inhibitors.[6] Molecules.[1][2][8][9][10][11][12][13] [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Clinical and Laboratory Standards Institute (2015) Methods for Dilution of Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—10th Edition. CLSI Document M07-A10, Clinical and Laboratory Standards Institute, Wayne, PA. - References - Scientific Research Publishing [scirp.org]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and anticancer evaluation of novel pyrazole–thiophene hybrid derivatives as multitarget inhibitors of wild EGFR, mutant (T790M) EGFR, and VEGFR-2 - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]

- 13. researchgate.net [researchgate.net]

In-Silico ADMET Profiling of N-Aryl Thiophenemethylamines: A Technical Guide

Topic: Predicted ADMET Properties of N-Aryl Thiophenemethylamines Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary

The N-aryl thiophenemethylamine scaffold represents a critical chemical space in modern drug discovery, often serving as a bioisostere for N-benzylamine derivatives. This structural class has demonstrated significant pharmacological potential, ranging from antitubercular and antimicrobial activity to specific CNS modulation (e.g., GlyT1 inhibitors).

However, the thiophene moiety introduces unique pharmacokinetic challenges, particularly regarding metabolic stability and reactive metabolite formation. This guide provides a rigorous, field-proven protocol for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of this class. It moves beyond simple data listing to explore the causality between the thiophene-amine linkage and predicted biological outcomes.

Chemical Space & Scaffold Analysis

Before initiating ADMET prediction, one must define the structural boundaries. The core scaffold consists of a thiophene ring linked via a methylene bridge to an aromatic amine.

-

Core Structure: Thiophene-2-yl-CH2-NH-Aryl

-

Bioisosterism: The thiophene ring (5-membered, S-containing) is electron-rich compared to a phenyl ring, influencing

stacking interactions and metabolic susceptibility. -

Key Variations: Substitutions on the N-aryl ring (e.g., halogens, methoxy groups) drastically alter Lipophilicity (LogP) and Blood-Brain Barrier (BBB) penetration.

The In Silico Prediction Protocol (Methodology)

To ensure reproducibility and scientific integrity, the following workflow is recommended. This protocol integrates multiple algorithms to minimize false positives.

Step-by-Step Workflow

-

Ligand Preparation:

-

Generate 3D conformers using energy minimization (Force field: MMFF94).

-

Critical Check: Ensure correct protonation states at pH 7.4. The secondary amine nitrogen is typically protonated, affecting solubility and permeability predictions.

-

-

Physicochemical Filtering:

-

Calculate Molecular Weight (MW), LogP (Partition Coefficient), and TPSA (Topological Polar Surface Area).

-

Threshold: Apply Lipinski’s Rule of 5 (MW < 500, LogP < 5, H-bond donors < 5, H-bond acceptors < 10).

-

-

ADMET Profiling:

-

Tools: SwissADME (for bioavailability), pkCSM (for specific toxicity/transporters), and OSIRIS (for mutagenicity).

-

Focus: Prioritize CYP isoform inhibition and BBB permeability.

-

Visualization: Computational Workflow

Figure 1: Standardized in silico workflow for filtering N-aryl thiophenemethylamine derivatives.

Detailed ADMET Analysis

Absorption & Bioavailability

Most N-aryl thiophenemethylamines exhibit high Gastrointestinal (GI) absorption .

-

Lipophilicity (LogP): Typically ranges from 2.5 to 4.5 depending on the aryl substitution. The thiophene ring adds lipophilicity compared to furan but is generally less lipophilic than a phenyl ring.

-

TPSA: The secondary amine and the thiophene sulfur contribute to a TPSA usually < 90 Ų, which is ideal for membrane permeability.

-

P-gp Substrate Status: Predictions often indicate these compounds are not P-glycoprotein (P-gp) substrates, suggesting they are not actively effluxed from cells, enhancing oral bioavailability.

Distribution (BBB Permeability)

This is a critical differentiator.

-

CNS Active: Derivatives with LogP > 2.0 and TPSA < 90 Ų are predicted to cross the Blood-Brain Barrier (BBB). This is desirable for targets like GlyT1 (schizophrenia) but undesirable for peripheral targets (due to CNS side effects).

-

Volume of Distribution (VDss): Generally high (> 0.5 L/kg), indicating significant tissue distribution due to the lipophilic nature of the scaffold.

Metabolism (The Thiophene Alert)

Expert Insight: The thiophene moiety is a structural alert for metabolic toxicity.

-

CYP Inhibition: These derivatives frequently show predicted inhibition of CYP2D6 and CYP3A4 . The nitrogen lone pair can coordinate with the heme iron, while the lipophilic wings fit the CYP active sites.

-

Bioactivation: The thiophene ring is susceptible to S-oxidation by CYP450s, leading to the formation of reactive thiophene-S-oxides or epoxides. These electrophiles can covalently bind to proteins, potentially causing idiosyncratic hepatotoxicity.

-

Mitigation: Substitution at the 5-position of the thiophene ring (e.g., with a methyl or halogen) can block this metabolic soft spot.

-

Visualization: Metabolic Liability Pathway

Figure 2: Potential metabolic activation pathway of the thiophene moiety leading to toxicity risks.

Toxicity Profiling

-

AMES Toxicity: Many simple thiophene amines are predicted non-mutagenic . However, nitro-substituted aryl derivatives often flag as AMES positive.

-

hERG Inhibition: Due to the combination of a basic amine and lipophilic aromatic rings, these compounds carry a risk of hERG channel blockage (QT prolongation). In silico tools (e.g., pkCSM) often flag this if the linker length allows the molecule to span the channel pore.

Data Synthesis: Representative Predicted Values

The following table summarizes predicted properties for a representative series of N-aryl thiophenemethylamines (derived from aggregated literature data on similar scaffolds).

| Property | Metric | Representative Range | Interpretation |

| Physicochemical | MW | 250 - 450 g/mol | Compliant with Rule of 5. |

| LogP (Consensus) | 2.8 - 4.2 | Highly lipophilic; good membrane permeability. | |

| TPSA | 40 - 80 Ų | Excellent for absorption and BBB penetration. | |

| Absorption | GI Absorption | High | Suitable for oral dosing. |

| Caco-2 Permeability | > 0.90 (log Papp) | High intestinal permeability. | |

| Metabolism | CYP2D6 Inhibitor | Yes (Frequent) | Potential for drug-drug interactions (DDIs). |

| CYP3A4 Substrate | Yes | Likely cleared by hepatic metabolism. | |

| Toxicity | AMES Toxicity | Negative | Unless nitro/amino-aryl groups are present. |

| Hepatotoxicity | Positive (Alert) | Due to potential thiophene S-oxidation. | |

| hERG I/II | Low/Medium Risk | Monitor in lead optimization. |

Conclusion

N-aryl thiophenemethylamines are a high-potential scaffold with excellent membrane permeability and oral bioavailability. However, the metabolic liability of the thiophene ring and CYP inhibition potential are the primary hurdles in their development.

Strategic Recommendation: Researchers should prioritize:

-

Block metabolic soft spots: Substitute the C5 position of the thiophene ring.

-

Screen early for hERG: The basic amine/lipophilic tail motif requires early safety pharmacology assessment.

-

Validate in silico hepatotoxicity: Follow up predictions with in vitro microsomal stability assays (with and without GSH trapping) to detect reactive metabolites.

References

-

Mishra, R. et al. (2018). Synthesis and biological evaluation of N-(aryl)-2-thiophen-2-ylacetamides series as a new class of antitubercular agents. Bioorganic & Medicinal Chemistry Letters.

-

Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

-

Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry.

-

Murugavel, S. et al. (2019).[1][2] Synthesis, computational quantum chemical study, in silico ADMET and molecular docking analysis of a novel sulfur heterocyclic thiophene derivative. Computational Biology and Chemistry.

-

Dansette, P. M. et al. (2005). Metabolic activation of thiophenes: S-oxidation and ring-opening. Chemico-Biological Interactions.

Sources

- 1. Investigating the antibacterial potential of thiophene derivatives against wound infections: a combined DFT, molecular docking, and ADMET study targeting Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli resistant genes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, computational quantum chemical study, in silico ADMET and molecular docking analysis, in vitro biological evaluation of a novel sulfur heterocyclic thiophene derivative containing 1,2,3-triazole and pyridine moieties as a potential human topoisomerase IIα inhibiting anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in Organic Solvents for Drug Development

Abstract

The determination of a compound's solubility in various organic solvents is a cornerstone of early-phase drug development and process chemistry. This guide provides a comprehensive framework for characterizing the solubility of the novel compound 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. As published data for this specific molecule is not available, this document outlines a systematic approach, combining theoretical physicochemical analysis with a detailed, field-proven experimental protocol. We will explore the structural attributes of the target compound to predict its solubility behavior, propose a rational solvent selection strategy, and provide a step-by-step methodology for quantitative solubility determination using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, chemists, and formulation scientists who require accurate and reliable solubility data to advance new chemical entities through the development pipeline.

Introduction: The Critical Role of Solubility

In the journey of a new chemical entity (NCE) from discovery to a viable drug product, solubility is a fundamental physicochemical property that dictates its fate.[1] Poor solubility can lead to a cascade of developmental challenges, including low bioavailability, inaccurate potency measurements in biological assays, and difficulties in formulation and manufacturing.[1][2] The target molecule, 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, represents a typical NCE for which such data is essential but not yet established.

This guide provides the theoretical and practical framework to empower the research scientist to:

-

Predict solubility behavior based on molecular structure.

-

Strategize the selection of appropriate organic solvents for screening.

-

Execute a robust experimental plan to generate high-quality, quantitative solubility data.

-

Utilize this data to inform downstream activities such as formulation, purification, and preclinical studies.

Theoretical Analysis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline

The principle of "like dissolves like" is the guiding tenet for predicting solubility.[3][4][5] This requires a thorough analysis of the intermolecular forces at play between the solute and the solvent.[4] Let's dissect the structure of our target compound.

Molecular Structure:

-

2,3-dimethylaniline moiety: This portion of the molecule is aromatic and moderately nonpolar due to the benzene ring and two methyl groups. The aniline nitrogen introduces a polar, hydrogen-bond-accepting site. Structurally related 2,3-dimethylaniline is noted to be soluble in organic solvents.[6]

-

Thiophene ring: Thiophene is an aromatic heterocycle that is generally considered nonpolar and is readily soluble in organic solvents like ether and toluene, but insoluble in water.[7][8][9] Its derivatives often maintain this lipophilic character.[2]

-

Secondary Amine Linker (-NH-): The methylene bridge connecting the two ring systems contains a secondary amine, which can act as both a hydrogen bond donor and acceptor. This feature can enhance interactions with protic or polar aprotic solvents.

-

Overall Polarity: The molecule possesses a significant nonpolar surface area from the two aromatic rings and methyl groups, but also contains polar functional groups (the secondary and tertiary amines). This amphiphilic nature suggests it will exhibit moderate to good solubility in a range of organic solvents, but poor aqueous solubility. Its properties can be expected to be somewhat analogous to N-benzylaniline, which is soluble in alcohol, ether, and chloroform but insoluble in water.[10][11]

Based on this analysis, we can hypothesize that 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline will be most soluble in moderately polar aprotic solvents (e.g., THF, Dichloromethane) and polar protic solvents (e.g., Ethanol, Methanol) and less soluble in highly nonpolar (e.g., Hexane) or highly polar aqueous media.

Strategic Solvent Selection for Screening

A well-designed solubility screen should cover a range of solvent polarities and hydrogen bonding capabilities. The selection of solvents is crucial and should be tailored to the intended application, whether for crystallization, formulation, or analytical purposes.[12][13][14] The following table proposes a tiered list of common organic solvents for an initial solubility screen.

| Solvent Class | Solvent Example | Rationale for Inclusion |

| Nonpolar | n-Hexane | Establishes baseline solubility in a purely nonpolar, aliphatic environment. |

| Toluene | Represents a nonpolar aromatic solvent, allowing for potential π-π stacking interactions. | |

| Polar Aprotic | Dichloromethane (DCM) | A common solvent for organic reactions and purifications; effective at dissolving moderately polar compounds. |

| Tetrahydrofuran (THF) | A versatile ether-based solvent with moderate polarity and hydrogen bond accepting capability. | |

| Acetonitrile (ACN) | A more polar aprotic solvent, often used in chromatography. | |

| Dimethyl Sulfoxide (DMSO) | A highly polar aprotic solvent, known for its strong solvating power for a wide range of compounds.[15] | |

| Polar Protic | Methanol (MeOH) | The simplest alcohol, highly polar and capable of strong hydrogen bonding. |

| Ethanol (EtOH) | A common, less toxic protic solvent widely used in pharmaceutical formulations.[15] | |

| Isopropanol (IPA) | A slightly less polar alcohol, offering an intermediate polarity. |

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique for determining thermodynamic solubility, as recognized by regulatory bodies like the OECD.[16][17] It measures the equilibrium concentration of a solute in a solvent after a sufficient incubation period.[1] The following protocol couples this method with HPLC-UV for accurate quantification.[15][18]

Materials and Equipment

-

2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline (as a pure, solid compound)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

HPLC system with a UV detector[19] and a suitable C18 column

Experimental Workflow Diagram

The overall process from preparation to data analysis is outlined below.

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure

-

Preparation of Samples:

-

Add an excess amount of solid 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline to a 2 mL glass vial (e.g., 5-10 mg). The key is to ensure solid material remains after equilibration.

-

Accurately add a known volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Prepare samples in triplicate for each solvent to ensure reproducibility.

-

-

Equilibration:

-

Seal the vials tightly.

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation.

-

Allow the samples to equilibrate for at least 24 hours. A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the measured solubility does not significantly change between 24 and 48 hours).

-

-

Sample Processing:

-

After equilibration, visually confirm that excess solid remains in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet the undissolved solid.[16]

-

Carefully withdraw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any fine particulates.

-

Accurately perform a serial dilution of the filtered supernatant into the HPLC mobile phase to bring the concentration within the range of the calibration curve.

-

-

HPLC Analysis and Quantification:

-

Method Development: Develop a reverse-phase HPLC-UV method capable of resolving the analyte from any potential impurities. A gradient elution using a C18 column with mobile phases like acetonitrile and water is a common starting point.[20] The UV detection wavelength should be set to the absorbance maximum (λmax) of the compound for optimal sensitivity.[21]

-

Calibration Curve: Prepare a series of calibration standards of known concentrations from a stock solution of the compound. Inject these standards into the HPLC system and create a calibration curve by plotting the peak area against concentration.[18][22] The curve should demonstrate good linearity (R² > 0.999).

-

Sample Analysis: Inject the diluted, filtered samples into the HPLC system.

-

Calculation: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.[21] Calculate the original solubility in the solvent by multiplying this concentration by the dilution factor.

-

Data Presentation and Interpretation

The results should be compiled into a clear, concise table, expressing solubility in common units such as mg/mL and mol/L. This allows for easy comparison across different solvents.

Table 1: Solubility of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline in Selected Organic Solvents at 25 °C (Template)

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Classification |

| n-Hexane | Experimental Value | Calculated Value | e.g., Sparingly Soluble |

| Toluene | Experimental Value | Calculated Value | e.g., Soluble |

| Dichloromethane | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Tetrahydrofuran | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Acetonitrile | Experimental Value | Calculated Value | e.g., Soluble |

| Dimethyl Sulfoxide | Experimental Value | Calculated Value | e.g., Very Soluble |

| Methanol | Experimental Value | Calculated Value | e.g., Freely Soluble |

| Ethanol | Experimental Value | Calculated Value | e.g., Soluble |

| Isopropanol | Experimental Value | Calculated Value | e.g., Soluble |

Note: Classification can be based on USP standards (e.g., Very soluble: <1 part solvent needed for 1 part solute; Freely soluble: 1-10 parts; Soluble: 10-30 parts; etc.)

Conclusion

This technical guide provides a robust, scientifically-grounded methodology for determining the organic solvent solubility of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline. By combining theoretical structural analysis with the rigorous shake-flask experimental protocol, researchers can generate the high-quality data necessary to make informed decisions in the drug development process. Accurate solubility data is not merely a checkbox; it is a critical dataset that influences everything from process chemistry and purification to the design of effective drug delivery systems, ultimately impacting the success of a therapeutic candidate.

References

-

ChemBK. (2024, April 9). N-Benzylaniline. Available at: [Link]

-

Chemsrc. (2025, August 20). 2,3-Dimethylaniline | CAS#:87-59-2. Available at: [Link]

-

OECD. (2006, March 23). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. Available at: [Link]

-

Solubility of Things. Thiophene. Available at: [Link]

-

Raghav Mishra et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4):38-54. Available at: [Link]

-

European Commission. A.8. PARTITION COEFFICIENT. Available at: [Link]

-

PubChem. 2,3-Dimethylaniline. Available at: [Link]

-

Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Available at: [Link]

-

ResearchGate. Properties of Thiophene Derivatives and Solubility. Available at: [Link]

-

PubChem. N-Benzylideneaniline. Available at: [Link]

-

ResearchGate. Solvent selection for pharmaceuticals. Available at: [Link]

-

RB Science. Quantitative Estimation of Drugs by HPLC, UV, Colorimetry. Available at: [Link]

-

LCGC International. (2020, November 13). How It Works: UV Detection for HPLC. Available at: [Link]

-

KREATiS. High-accuracy water solubility determination using logK. Available at: [Link]

-

MDPI. (2023, June 26). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. Available at: [Link]

-

JASCO Global. (2025, December 9). Principles of HPLC (5) Qualitative and quantitative analysis. Available at: [Link]

-

Regulations.gov. (2014, May 7). Water Solubility (Flask Method). Available at: [Link]

-

PubChem. Benzylaniline. Available at: [Link]

-

Certara. (2014, July 8). What is HPLC/UV?. Available at: [Link]

-

EPA NEPIC. Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method. Available at: [Link]

-

Wikipedia. Solubility. Available at: [Link]

-

ACS Omega. (2021, February 11). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. Available at: [Link]

-

Biointerface Research in Applied Chemistry. (2021, August 15). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. Available at: [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Available at: [Link]

-

Pressbooks. Effect of Temperature and Solvent on Solubility. Available at: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Solubility - Wikipedia [en.wikipedia.org]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Effect of Temperature and Solvent on Solubility – IU East Experimental Chemistry Laboratory Manual [iu.pressbooks.pub]

- 6. chemimpex.com [chemimpex.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chembk.com [chembk.com]

- 11. N-Benzylaniline = 99 103-32-2 [sigmaaldrich.com]

- 12. pharmtech.com [pharmtech.com]

- 13. researchgate.net [researchgate.net]

- 14. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide | MDPI [mdpi.com]

- 15. lifechemicals.com [lifechemicals.com]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. rbscience.co.in [rbscience.co.in]

- 19. certara.com [certara.com]

- 20. nebiolab.com [nebiolab.com]

- 21. chromatographyonline.com [chromatographyonline.com]

- 22. jasco-global.com [jasco-global.com]

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline Receptor Binding

Authored for: Drug Development Professionals, Computational Biologists, and Medicinal Chemists Abstract: This guide provides a comprehensive, technically-grounded workflow for the in silico analysis of 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline, a novel small molecule with undetermined biological targets. From initial target identification to the nuanced interpretation of binding energetics, we detail the requisite computational methodologies, emphasizing the rationale behind each procedural step. This document serves as both a strategic blueprint and a practical protocol for researchers aiming to elucidate the mechanism of action for uncharacterized compounds, thereby accelerating the drug discovery pipeline.

Foundational Strategy: Deconstructing the Problem

The primary challenge with a novel compound like 2,3-dimethyl-N-(thiophen-3-ylmethyl)aniline is the absence of a known biological receptor. Therefore, our in silico approach must be structured as a systematic search and validation process. The workflow is designed to first identify high-probability protein targets and then rigorously interrogate the binding hypothesis through a cascade of increasingly sophisticated computational techniques. This multi-stage process ensures that computational resources are allocated efficiently, moving from high-throughput, lower-accuracy methods to highly detailed, computationally intensive simulations only for the most promising candidates.

Overall In Silico Workflow

The logical progression from an unknown ligand to a validated binding hypothesis is visualized below. This workflow ensures a self-validating system, where the output of each stage provides the confidence needed to proceed to the next.

Caption: High-level workflow for target identification and binding validation.

Phase 1: Ligand Preparation and Target Identification

Before any interaction can be modeled, the ligand and its potential protein targets must be meticulously prepared. The quality of these initial structures dictates the reliability of all subsequent results.

Ligand Preparation Protocol

The goal of ligand preparation is to generate a low-energy, three-dimensional conformation that is chemically correct. Starting with a high-energy or 2D structure can lead to inaccurate docking poses and wasted computational effort.[1]

Rationale: Energy minimization removes atomic clashes and settles the molecule into a realistic starting pose, which is crucial for the docking algorithm's conformational search.[2]

Step-by-Step Protocol:

-